molecular formula C3H10N4 B13651313 n-(2-Aminoethyl)guanidine

n-(2-Aminoethyl)guanidine

Cat. No.: B13651313
M. Wt: 102.14 g/mol
InChI Key: MXDAOHAPVWZSQU-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)guanidine is a chemical compound with the molecular formula C3H10N4 It is a derivative of guanidine, characterized by the presence of an aminoethyl group attached to the guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Aminoethyl)guanidine can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with cyanamide under acidic conditions to form the desired product. Another method includes the guanylation of ethylenediamine using guanylating agents such as S-methylisothiourea or di(imidazole-1-yl)methanimine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino or guanidine groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce various substituted guanidines.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may also interact with receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

N-(2-Aminoethyl)guanidine can be compared with other guanidine derivatives such as:

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(2-aminoethyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N4/c4-1-2-7-3(5)6/h1-2,4H2,(H4,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDAOHAPVWZSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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